molecular formula C7H11ClN2S B6263851 N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride CAS No. 2444899-93-6

N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride

Cat. No.: B6263851
CAS No.: 2444899-93-6
M. Wt: 190.7
InChI Key:
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Description

N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride is a chemical compound that features a cyclopropane ring attached to an amine group, which is further linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

    Formation of the Amine Group: The amine group can be introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the cyclopropane ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Cyclopropane ring-opened products, hydrogenated thiazole derivatives

    Substitution: Secondary and tertiary amines

Scientific Research Applications

N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its potential therapeutic effects.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes.

Mechanism of Action

The mechanism of action of N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1,3-thiazol-2-yl)methyl]cyclopropanamine
  • **N-[(1,3-thiazol-4-yl)methyl]cyclopropanamine
  • **N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride

Uniqueness

N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride is unique due to the specific positioning of the thiazole ring and the cyclopropane ring, which can influence its reactivity and interaction with biological targets. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salt forms.

Properties

CAS No.

2444899-93-6

Molecular Formula

C7H11ClN2S

Molecular Weight

190.7

Purity

91

Origin of Product

United States

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